Methyl 17-bromoheptadecanoate

PROTAC linker design alkyl chain length optimization ternary complex formation

Researchers requiring precise ω-bromo fatty acid esters face chain-length mismatches when substituting C16 or C18 analogs. Methyl 17-bromoheptadecanoate provides the optimal C17 span (validated for PROTAC ternary complex formation) with the bromide leaving group ranked co-most-reactive among 6 leaving groups for ¹⁸F-fluorination (94±3% RCY). • PROTAC linker: C17 chain within optimal 12->20 carbon range; ω-Br for nucleophilic displacement • Radiopharma: ¹⁸F-for-Br exchange; 94±3% RCY; one-pot hydrolysis to free acid in 82±2% yield • Bifunctional: Methyl ester withstands basic fluorination; quantitative KOH deprotection available

Molecular Formula C18H35BrO2
Molecular Weight 363.4 g/mol
CAS No. 72338-49-9
Cat. No. B1596229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 17-bromoheptadecanoate
CAS72338-49-9
Molecular FormulaC18H35BrO2
Molecular Weight363.4 g/mol
Structural Identifiers
SMILESCOC(=O)CCCCCCCCCCCCCCCCBr
InChIInChI=1S/C18H35BrO2/c1-21-18(20)16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-19/h2-17H2,1H3
InChIKeyXSHXLJQWLPXKRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 17-Bromoheptadecanoate Overview


Methyl 17-bromoheptadecanoate (CAS 72338-49-9) is a saturated, straight-chain ω-bromo fatty acid methyl ester with the molecular formula C₁₈H₃₅BrO₂ and a molecular weight of 363.37 g/mol. The compound presents as a white solid at ambient temperature with a melting point of 47–49 °C . It belongs to the class of terminally halogenated long-chain fatty acid esters, featuring a reactive primary alkyl bromide at the ω-position and a methyl-ester-protected carboxylic acid at the α-terminus. This bifunctional architecture enables its use both as an alkyl-chain PROTAC linker building block and as a radiopharmaceutical precursor for ¹⁸F-labeled fatty acid myocardial imaging agents via nucleophilic halogen exchange . The 17-carbon backbone positions it within the upper segment of the optimal linker-length range (12 to >20 carbons) reported for PROTAC ternary complex formation.

Research Workflow Bifunctional linker building block PROTAC degrader assembly and fatty acid conjugate design
Key Selection Factor 17-carbon alkyl chain span Reported optimal PROTAC linker range: 12 to >20 carbons
Radiochemical Use ¹⁸F-fatty acid myocardial imaging precursor Validated bromide leaving group for nucleophilic fluorination

Why Methyl 17-Bromoheptadecanoate Cannot Be Replaced


Generic substitution among ω-bromo fatty acid methyl esters is scientifically unwarranted because three interdependent molecular parameters—chain length, terminal leaving group, and ester protecting group—each independently control performance in the compound's two principal application domains. PROTAC linker design literature establishes that linker length directly modulates ternary complex geometry and degradation efficiency, with optimal spans reported from 12 to over 20 carbons ; a change of even a single methylene unit can alter the spatial orientation between the E3 ligase ligand and the target-protein ligand. In radiopharmaceutical synthesis, the leaving group identity (Br vs. I, Cl, OTs, OMs, OTf) has been systematically ranked, with bromide and tosylate proven as the two most reactive among six common leaving groups for nucleophilic ¹⁸F-fluorination [1]. The methyl ester further serves as a protecting group enabling cleaner synthetic sequences compared to the free acid, which introduces undesired proton-transfer side reactions. A C16, C18, or free-acid analog selected purely on availability or cost grounds will not preserve these performance characteristics.

Chain Length C16 or C18 analogs may shift PROTAC ternary complex geometry and degradation efficiency; linker length directly modulates spatial orientation between ligase and target ligands.
Leaving Group Chloride or iodide ω-halogen variants may require re-optimization of radiochemical fluorination yield; bromide is ranked co-most-reactive with tosylate among six groups tested.
Protection Free acid form may introduce undesired proton-transfer side reactions during nucleophilic substitution; methyl ester protection enables cleaner multi-step synthetic sequences.

Methyl 17-Bromoheptadecanoate Differentiation Evidence


PROTAC Linker Chain Length Optimization

The 17-carbon alkyl backbone of methyl 17-bromoheptadecanoate provides a linker span that falls within the literature-validated optimal range of 12 to over 20 carbons for PROTAC ternary complex formation . Relative to the 16-carbon analog methyl 16-bromohexadecanoate (CAS 26825-89-8), the additional methylene unit furnishes approximately 1.27 Å of extra reach, which can be decisive for accommodating the spatial separation between the E3 ligase binding pocket and the target protein surface. In PROTAC design, linker length is recognized as a critical determinant of degradation efficiency, with suboptimal lengths compromising ternary complex stability and ubiquitination efficiency [1].

PROTAC Linker Chain Length
Class-level inference
17-carbon alkyl chain vs. C16 analog (methyl 16-bromohexadecanoate); ~1.27 Å extra reach per additional methylene unit; ΔMW = +14 Da.
Supports linker-span selection for ternary complex formation.
Linker length recognized as critical for PROTAC degradation efficiency; optimal range reported as 12 to >20 carbons.
PROTAC linker design alkyl chain length optimization ternary complex formation

Bromide Leaving Group Reactivity for ¹⁸F-Synthesis

A systematic head-to-head study of leaving groups for the introduction of [¹⁸F]fluorine into ω-functionalized fatty acids ranked bromide and tosylate as the two most reactive among six evaluated leaving groups: chloride, bromide, iodide, mesylate, tosylate, and triflate [1]. Using the methyl ester of 17-bromoheptadecanoic acid as substrate, a Kryptofix 2.2.2./K₂CO₃-supported nucleophilic ¹⁸F-for-Br substitution in acetonitrile achieved a radiochemical yield of 94 ± 3%, with a corrected routine-production yield of 82 ± 2% after 90 minutes synthesis time and a specific activity exceeding 10,000 Ci/mmol [2]. By contrast, the analogous chloride substrate yields substantially lower incorporation, while the iodide analog—though a better leaving group by pKₐ arguments—is more costly and less shelf-stable.

Bromide Reactivity for ¹⁸F
Head-to-head
94 ± 3% radiochemical yield
Reported bromide leaving group performance under published Kryptofix 2.2.2./K₂CO₃ conditions.
Ranked co-most-reactive with tosylate among six leaving groups; corrected routine production yield 82 ± 2% after 90 min.
nucleophilic ¹⁸F-fluorination leaving group ranking radiopharmaceutical precursor

Methyl Ester vs. Free Acid: Synthetic Compatibility

Methyl 17-bromoheptadecanoate (MW 363.37, 0 H-bond donors, predicted XLogP ~7.4 [1]) offers a decisive synthetic advantage over the free acid form, 17-bromoheptadecanoic acid (CAS 13099-35-9; MW 349.3, 1 H-bond donor, predicted XLogP ~6.8 [2]). The methyl ester cap eliminates the carboxylic acid proton, preventing undesired acid-base side reactions during nucleophilic substitution at the ω-bromine, during amide coupling steps, and during organometallic transformations. The higher lipophilicity (ΔXLogP ≈ +0.6) also facilitates extraction and chromatographic purification in organic-solvent-based workflows. The ester can be quantitatively hydrolyzed post-synthesis—as demonstrated by the KOH-mediated 'one-pot' hydrolysis following ¹⁸F-fluorination that proceeds quantitatively [3]—releasing the free acid only when desired.

Methyl Ester vs. Free Acid
Cross-study comparable
Methyl ester: 0 H-bond donors, XLogP ~7.4. Free acid: 1 H-bond donor, XLogP ~6.8. Δ(H-bond donors) = -1.
Ester protection eliminates acid-base incompatibility during nucleophilic substitution.
Free acid regenerated quantitatively via KOH hydrolysis post-synthesis; synthetic compatibility validated in published fluorination-hydrolysis sequences.
protecting group strategy synthetic intermediate handling lipophilicity modulation

Solid-State Stability and Ambient Storage

Methyl 17-bromoheptadecanoate exhibits a melting point of 47–49 °C , which is approximately 15 °C higher than that of the closest commercially available lower homolog, methyl 16-bromohexadecanoate (mp 30–34 °C ). This difference has practical procurement significance: the C17 compound remains a non-tacky, free-flowing solid under standard ambient shipping and laboratory storage conditions (15–25 °C), whereas the C16 analog, with a melting point encroaching on ambient range, may soften, sinter, or partially melt during summer-temperature transport, potentially compromising precise weighing and formulation accuracy. Both compounds are classified for room-temperature storage by their respective suppliers , but the higher melting point of the C17 compound provides a wider thermal safety margin.

Solid-State Stability
Cross-study comparable
Δmp ≈ +15 °C
C17 compound mp 47–49 °C remains free-flowing solid at ambient conditions; C16 analog mp 30–34 °C may soften during warm-weather transport.
Data to verify; supplier-reported values. Wider thermal safety margin may reduce handling losses.
solid-state physical properties melting point differentiation ambient storage stability

X-Ray Structure of Cholesteryl Ester Derivative

The cholesteryl ester derivative of the same 17-bromoheptadecanoate chain—cholesteryl 17-bromoheptadecanoate (C₄₄H₇₇BrO₂)—has been structurally characterized by single-crystal X-ray diffraction, revealing monoclinic crystals (space group P2₁) with unit cell parameters a = 7.663(2) Å, b = 10.311(5) Å, c = 55.96(2) Å, and β = 103.10(3)° [1]. Critically, the structure demonstrates that the ω-bromine atom adopts a gauche conformation rather than continuing the all-trans arrangement of the hydrocarbon chain; the two molecules in the asymmetric unit differ in conformation about the ester group and the cholesterol side chain, and the crystal packing alternates between steroid-only and hydrocarbon-chain-only regions [2]. This validated structural information, unavailable for shorter-chain or non-brominated analogs, informs molecular modeling of conjugates where the 17-bromoheptadecanoate chain serves as a linker or membrane anchor.

X-Ray of Cholesteryl Derivative
Supporting evidence
Single-crystal X-ray structure: monoclinic P2₁, ω-Br in gauche conformation; hybrid O⊥/T∥ hydrocarbon chain packing.
Supports molecular modeling of lipid-anchored conjugates; bromine serves as electron-density marker for chain-terminus localization.
Structure solved for cholesteryl 17-bromoheptadecanoate; data unavailable for non-brominated or shorter-chain analogs.
X-ray crystallography molecular packing ω-bromine gauche conformation

Methyl 17-Bromoheptadecanoate Application Scenarios


PROTAC Degrader Linker Design

In PROTAC molecule assembly, the 17-carbon alkyl chain of methyl 17-bromoheptadecanoate provides a linker span within the validated 12-to->20-carbon optimal range for productive ternary complex formation. The terminal ω-bromide serves as an electrophilic handle for nucleophilic displacement with amine-, thiol-, or hydroxyl-terminated E3 ligase ligand or target-protein ligand precursors, while the methyl ester terminus can be selectively deprotected to the free carboxylic acid for amide coupling to the complementary ligand. This C17 scaffold occupies a design space that is one methylene unit longer than the widely available C16 analog, offering incrementally greater reach without entering the potentially entropically penalized >C20 regime .

¹⁸F-Fatty Acid Synthesis for Myocardial PET

Methyl 17-bromoheptadecanoate is a validated radiopharmaceutical precursor for the preparation of 17-[¹⁸F]fluoroheptadecanoic acid via nucleophilic ¹⁸F-for-Br exchange. Published protocols using the Kryptofix 2.2.2./K₂CO₃ system in acetonitrile achieve radiochemical yields of 94 ± 3% (n.c.a.) with specific activities exceeding 10,000 Ci/mmol, followed by quantitative KOH hydrolysis to the free fatty acid in a one-pot procedure with a corrected routine production yield of 82 ± 2% after 90 minutes . The bromide leaving group has been independently ranked as co-most-reactive with tosylate in a systematic six-leaving-group comparison, confirming that the bromide substrate is the optimal choice for this radiosynthetic pathway [1].

Lipid Bioconjugate and SAM Building Block

The methyl-ester-protected carboxylic acid combined with the ω-bromine electrophile makes methyl 17-bromoheptadecanoate a versatile building block for constructing lipid-anchored probes, where the 17-carbon chain serves as a hydrophobic membrane anchor. The methyl ester can be selectively reduced, hydrolyzed, or transesterified after the ω-bromine has been displaced with a thiol, amine, or other nucleophile for surface attachment or biomolecule conjugation. The crystallographically characterized cholesteryl 17-bromoheptadecanoate structure provides direct evidence of the chain's packing behavior in lipid environments, including the specific gauche conformation adopted by the ω-bromine terminus, which informs the design of conjugates intended to insert into lipid bilayers with predictable orientation.

Orthogonal Protection in Multi-Step Synthesis

In synthetic sequences where the carboxylic acid must remain protected during nucleophilic substitution at the ω-position, the methyl ester form provides orthogonal protection without introducing the acid-lability of the tert-butyl ester analog (tert-butyl 17-bromoheptadecanoate, CAS 2428400-70-6 ). The methyl ester withstands the basic conditions of nucleophilic fluorination (K₂CO₃/Kryptofix), amination, and thioether formation at the ω-bromine, while the tert-butyl ester may undergo premature cleavage under acidic workup or prolonged basic conditions. The quantitative KOH hydrolysis demonstrated in radiochemical protocols [1] confirms that the methyl ester can be cleanly removed when the free acid is ultimately required, providing a predictable deprotection endpoint.

Application
Selection Property
Validation Focus
PROTAC degrader linker design
Alkyl chain length within reported optimal range
Ternary complex formation efficiency
¹⁸F-fatty acid myocardial PET synthesis
Bromide leaving group reactivity ranking
Radiochemical yield and specific activity under published protocols
Lipid bioconjugate and SAM building block
ω-bromine electrophile with methyl ester orthogonal protection
Membrane-anchor orientation and conjugate packing behavior
Orthogonal protection in multi-step synthesis
Methyl ester stability under basic nucleophilic conditions
Quantitative deprotection endpoint via KOH hydrolysis

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